molecular formula C9H11ClFNO B13303354 (3R)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-OL

(3R)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-OL

Cat. No.: B13303354
M. Wt: 203.64 g/mol
InChI Key: ZFOTYJZQQJZTLY-MRVPVSSYSA-N
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Description

(3R)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceutical research. Its unique structure, featuring an amino group, a chloro-fluorophenyl group, and a hydroxyl group, makes it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-6-fluorobenzaldehyde.

    Aldol Reaction: The precursor undergoes an aldol reaction with a suitable amine, such as ®-3-amino-1-propanol, under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the aldol reaction under controlled conditions.

    Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

(3R)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-OL has a wide range of scientific research applications, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Employed in the study of enzyme interactions and receptor binding.

    Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(2-chlorophenyl)propan-1-OL: Lacks the fluorine atom, which may affect its biological activity and chemical properties.

    (3R)-3-Amino-3-(2-fluorophenyl)propan-1-OL: Lacks the chlorine atom, leading to differences in reactivity and interactions.

    (3R)-3-Amino-3-(2-bromophenyl)propan-1-OL: Contains a bromine atom instead of chlorine, which can influence its chemical behavior and applications.

Uniqueness

The presence of both chlorine and fluorine atoms in (3R)-3-Amino-3-(2-chloro-6-fluorophenyl)propan-1-OL imparts unique chemical properties, such as increased reactivity and specific binding affinities, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(3R)-3-amino-3-(2-chloro-6-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11ClFNO/c10-6-2-1-3-7(11)9(6)8(12)4-5-13/h1-3,8,13H,4-5,12H2/t8-/m1/s1

InChI Key

ZFOTYJZQQJZTLY-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)[C@@H](CCO)N)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CCO)N)F

Origin of Product

United States

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